BVT173187 - 1374984-75-4

BVT173187

Catalog Number: EVT-262300
CAS Number: 1374984-75-4
Molecular Formula: C14H10Cl3NO2
Molecular Weight: 330.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BVT173187 is a neutrophil formyl peptide receptors (FPR1) inhibitor. BVT173187 may be a therapeutic target for the development of novel drugs that may be used to reduce injuries in inflammatory diseases including asthma, rheumatoid arthritis, Alzheimer's disease and cardiovascular diseases.
Source and Classification

BVT173187 is derived from a series of chemical modifications aimed at enhancing its biological activity and selectivity. It falls under the classification of small organic molecules, which are often used in drug development due to their ability to interact with biological targets effectively. The compound is part of a broader category of investigational drugs that are being explored for their efficacy in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of BVT173187 involves several key steps, typically starting from readily available precursor materials. The process may include:

  1. Initial Reaction: Utilizing coupling reactions to form the core structure.
  2. Functional Group Modifications: Introducing various functional groups to enhance solubility and bioavailability.
  3. Purification: Employing techniques such as chromatography to isolate the desired product from by-products.

Technical details often involve specific reagents and conditions, including temperature control, solvent choice, and reaction times, which are crucial for achieving high yields and purity levels.

Molecular Structure Analysis

Structure and Data

BVT173187's molecular structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide insights into:

  • Bonding Patterns: Understanding how atoms are connected within the molecule.
  • Three-Dimensional Configuration: Analyzing the spatial arrangement of atoms, which is vital for its interaction with biological targets.

The molecular formula and weight are essential data points that define the compound's identity and facilitate further studies on its properties and behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

BVT173187 undergoes various chemical reactions that can be studied to understand its reactivity profile:

  1. Hydrolysis: Investigating how the compound reacts with water, which can affect its stability.
  2. Oxidation-Reduction Reactions: Analyzing how it interacts with oxidizing or reducing agents.
  3. Ligand Binding Studies: Exploring how BVT173187 binds to specific receptors or enzymes, which is crucial for determining its mechanism of action.

These reactions are characterized by their kinetics and thermodynamics, providing insights into the stability and efficacy of the compound under physiological conditions.

Mechanism of Action

Process and Data

The mechanism of action of BVT173187 involves its interaction with specific biological targets, such as enzymes or receptors linked to disease pathways. Understanding this process includes:

  • Binding Affinity: Measuring how strongly BVT173187 binds to its target.
  • Signal Transduction Pathways: Investigating how binding influences cellular responses.

Data from in vitro studies often reveal the compound's potency and selectivity, guiding further development for therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BVT173187 exhibits several notable physical and chemical properties:

  • Solubility: Important for bioavailability; often assessed in various solvents.
  • Stability: Evaluated under different conditions (e.g., pH, temperature) to determine shelf life.
  • Melting Point: Provides insight into purity; pure compounds typically have sharp melting points.

These properties are critical for formulating effective dosage forms and ensuring consistent therapeutic outcomes.

Applications

Scientific Uses

BVT173187 holds potential applications in several scientific domains:

  • Pharmaceutical Development: As a candidate for new drug formulations targeting specific diseases.
  • Biochemical Research: Serving as a tool for studying biological pathways or mechanisms related to disease processes.
  • Therapeutic Applications: Potential use in treating conditions where existing therapies are inadequate.

Research continues to explore these applications, aiming to translate laboratory findings into clinical benefits.

Introduction to BVT173187 and Formyl Peptide Receptors (FPRs)

Discovery and Structural Characterization of BVT173187

BVT173187 was identified through targeted screening for FPR1 antagonists with improved selectivity profiles. Its chemical structure features a carboxamide-linked biphenyl core with three chlorine substituents at positions 3, 4, and 5, creating a planar configuration that facilitates receptor interaction [1] [5]. Key physicochemical properties include:

  • LogP: 5.32 (indicating high lipophilicity)
  • Hydrogen bond donors/acceptors: 2/2
  • Topological polar surface area (TPSA): 49.33 Ų [5]

The compound's bioactivity stems from its capacity to competitively inhibit FPR1 agonist binding, particularly preventing conformational changes required for G-protein coupling. Structure-activity relationship (SAR) studies reveal that the trichlorination pattern is essential for maintaining high-affinity binding to FPR1's hydrophobic pocket, while the carboxamide group enables hydrogen bonding with transmembrane domain residues [1].

Table 1: Structural and Physicochemical Properties of BVT173187

PropertyValue
Molecular FormulaC₁₄H₁₀Cl₃NO₂
Molecular Weight330.59 g/mol
CAS Registry Number1374984-75-4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
logP5.32
Topological Polar Surface Area49.33 Ų
Rotatable Bonds3
SMILES NotationCc1ccc(c(c1)NC(=O)c1cc(Cl)cc(c1O)Cl)Cl

BVT173187 demonstrates dose-dependent inhibition of FPR1-mediated superoxide anion production (IC₅₀ ≈ 100-500 nM) and adhesion molecule mobilization in human neutrophils. Notably, it exhibits cross-reactivity with complement C5a receptor (C5aR) and certain C-X-C chemokine receptors (CXCRs), suggesting broader immunomodulatory potential beyond FPR1 antagonism [1].

Role of FPRs in Immune Regulation and Inflammation

FPRs serve as critical sentinels in mucosal immunity, particularly within the gastrointestinal tract where they maintain homeostasis between commensal microbiota and host defenses. Three human FPR subtypes exhibit distinct functions:

  • FPR1: High-affinity receptor for formylated peptides (e.g., fMLF) mediating neutrophil chemotaxis, reactive oxygen species (ROS) generation, and antimicrobial defense [6] [10]
  • FPR2: Broad-spectrum receptor recognizing host-derived peptides (e.g., Annexin A1) and specialized pro-resolving mediators (SPMs) that promote inflammation resolution [6]
  • FPR3: Primarily immunoregulatory with high affinity for neuroprotective peptides [6]

In the intestinal mucosa, FPR1 activation orchestrates complex responses:

  • Epithelial Protection: Commensal bacteria (e.g., Akkermansia muciniphila) activate FPR1 → Induce NADPH oxidase 1 (NOX1)-dependent ROS → Inactivate phosphatase inhibitors (PTP-PEST/PTEN) → Enhance focal adhesion kinase (FAK) phosphorylation → Accelerate epithelial restitution [6]
  • Neutrophil Regulation: FPR1 signaling enables neutrophil transepithelial migration into gut lumina to form bacterial containment "casts" during infection (Toxoplasma gondii model), preventing microbial dissemination [6]
  • Immunosuppression: Chromosome 2-mediated FPR regulation in Dahl salt-sensitive hypertensive rats enhances TGF-β1, IL-10, and Foxp3⁺ Treg activity, attenuating vascular inflammation [4]

Table 2: FPR Subtypes and Their Functional Roles in Mucosal Immunity

ReceptorKey LigandsCellular ExpressionBiological Functions
FPR1fMLF, Annexin A1, Commensal peptidesNeutrophils, IECs, NeuronsNeutrophil chemotaxis, ROS production, Epithelial restitution
FPR2SPMs, Amyloid peptides, Hp(2-20)Monocytes, Epithelial cellsInflammation resolution, Antimicrobial activity, CCL20-CCR6 axis regulation
FPR3Neuropeptides, HIV envelope proteinsMacrophages, Neural cellsImmunoregulation, Neuroprotection

Dysregulated FPR signaling contributes to pathologies like inflammatory bowel disease (IBD), where ulcerative colitis patients exhibit elevated FPR1/FPR2 expression in neutrophils and epithelia. This potentiates a feed-forward cycle of neutrophil infiltration and barrier disruption [6].

Rationale for Targeting FPR1 in Neutrophil-Mediated Pathologies

The therapeutic targeting of FPR1 with BVT173187 addresses two key aspects of neutrophil-driven inflammation:

Pathological Neutrophil ActivationIn chronic inflammation, FPR1 becomes hyperresponsive to endogenous DAMPs:

  • Mitochondrial formylated peptides from damaged cells perpetuate neutrophil infiltration into tissues
  • Sustained ROS production causes oxidative tissue damage
  • Adhesion molecule (VCAM-1/ICAM-1) upregulation enhances leukocyte extravasation [4] [10]

Consomic rat studies (SSBN2 strain) demonstrate that FPR1 regulation reduces NF-κB nuclear translocation and proinflammatory gene expression (ICAM-1, CCR5, CD4), directly linking FPR1 to vascular inflammation in hypertension models [4].

Dual-Phase Intervention StrategyBVT173187 exerts multiphasic effects on inflammatory cascades:

  • Acute Phase: Inhibits FPR1 agonist-induced calcium flux → Attenuates NADPH oxidase assembly → Suppresses superoxide burst (≈70% inhibition at 10μM) [1]
  • Resolution Phase: Modulates CXCR and C5aR signaling → Reduces adhesion molecule mobilization → Limits neutrophil-endothelial interactions [1] [6]

This dual mechanism is particularly relevant in gastrointestinal inflammation, where FPR1 knockout murine models exhibit:

  • Impaired neutrophil luminal migration → Failure of bacterial containment
  • Delayed epithelial restitution → Persistent barrier defects
  • Dysregulated anaerobic microbiota → Reduced Akkermansia-mediated epithelial repair [6]

Table 3: Neutrophil Functions Modulated by BVT173187 via FPR1 Inhibition

Pathological ProcessEffect of BVT173187Experimental Evidence
ChemotaxisInhibits transepithelial migrationFailure of neutrophil "cast" formation in T. gondii infection models
ROS ProductionSuppresses superoxide anion generationDose-dependent inhibition in human neutrophils (IC₅₀ ≈ 100-500 nM)
Endothelial AdhesionReduces VCAM-1/ICAM-1 expressionNormalization in consomic rat aortas (SSBN2 strain)
Epithelial Barrier FunctionPrevents dysregulated restitutionRestores FAK/paxillin phosphorylation in T84 intestinal epithelial cells

The compound's cross-reactivity with CXCR and C5aR may provide broader immunomodulation in diseases where multiple chemoattractant receptors cooperate (e.g., sepsis, rheumatoid arthritis) [1] [10]. Future research should explore structure-guided optimization to enhance FPR1 selectivity while retaining activity against neutrophil-mediated pathologies like IBD, atherosclerosis, and autoimmune disorders.

Properties

CAS Number

1374984-75-4

Product Name

BVT173187

IUPAC Name

3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.59

InChI

InChI=1S/C14H10Cl3NO2/c1-7-2-3-10(16)12(4-7)18-14(20)9-5-8(15)6-11(17)13(9)19/h2-6,19H,1H3,(H,18,20)

InChI Key

UCOQCHLODZCXRH-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C)=CC=C1Cl)C2=CC(Cl)=CC(Cl)=C2O

Solubility

Soluble in DMSO

Synonyms

BVT173187; BVT 173187; BVT-173187.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.